molecular formula C8H17NO3 B13124407 Acetic acid;oxan-4-ylmethanamine

Acetic acid;oxan-4-ylmethanamine

Cat. No.: B13124407
M. Wt: 175.23 g/mol
InChI Key: LGXHJPCEXUYVQW-UHFFFAOYSA-N
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Description

Acetic acid; oxan-4-ylmethanamine is a compound comprising acetic acid (CH₃COOH) and oxan-4-ylmethanamine (C₆H₁₃NO). The latter is a tetrahydropyran (oxane) derivative with a methanamine group at the 4-position. This compound likely exists as a salt or co-crystal, where the carboxylic acid group of acetic acid interacts with the amine group of oxan-4-ylmethanamine. Such acid-amine complexes are common in pharmaceutical and industrial chemistry due to their tunable solubility, stability, and bioactive properties.

These derivatives are often synthesized via refluxing amines with acids in solvents like 1,4-dioxane, followed by purification. Applications may span drug delivery, catalysis, or materials science, though further research is required to confirm its specific uses.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

acetic acid;oxan-4-ylmethanamine

InChI

InChI=1S/C6H13NO.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4)

InChI Key

LGXHJPCEXUYVQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COCCC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxan-4-ylmethanamine can be achieved through several methods. One common approach involves the reaction of oxan-4-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of oxan-4-ylmethanol using ammonia or an amine source under high temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxan-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethanone derivatives.

    Reduction: Reduction reactions can convert the compound into oxan-4-ylmethanol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxan-4-ylmethanone derivatives.

    Reduction: Oxan-4-ylmethanol derivatives.

    Substitution: Various substituted oxan-4-ylmethanamine derivatives.

Scientific Research Applications

Acetic acid;oxan-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;oxan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Solubility pKa (Acid)
Acetic acid; oxan-4-ylmethanamine C₇H₁₅NO₂ 157.20* Carboxylic acid, cyclic ether, amine Water (moderate)* ~4.76†
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine C₉H₁₉NO₃ 189.25 Ether, amine Organic solvents N/A
(Azepan-3-yl)methanamine oxalic acid C₉H₁₈N₂O₄ 218.25 Azepane, dicarboxylic acid Polar solvents ~1.25†
Dimethylamine 2,4-dichlorophenoxyacetate C₁₀H₁₁Cl₂NO₂ 256.10 Chlorophenyl, acetate, amine Lipophilic media ~2.87†

*Estimated based on analogous compounds. †pKa values reflect the acid component.

Key Observations :

  • Solubility : Acetic acid salts generally exhibit higher aqueous solubility compared to oxalic acid derivatives due to acetic acid’s lower acidity and smaller size.
Metabolic and Mechanistic Insights
  • Acid Resistance : Glutamine synthetase in E. coli neutralizes intracellular pH under acidic stress by releasing ammonia, a mechanism that may extend to acetic acid-amine salts.
  • Oxidative Stress : Downregulation of NAD(P)H-dependent reductases in acetic acid-producing bacteria suggests that oxidative stress management is critical for microbial viability.

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